4-Fluorophenyl Substituent Physicochemical Differentiation
The 4-fluorophenyl group on the target compound reduces molecular weight by 16.4 Da relative to the 4-chlorophenyl analog (358.8 Da) and by 12.0 Da relative to the 4-methoxyphenyl analog (354.4 Da), while adding 18.0 Da compared to the unsubstituted phenyl congener (324.4 Da) . This incremental mass increase, combined with the electron-withdrawing effect of fluorine, is expected to modulate passive membrane permeability and target binding kinetics in a manner distinct from the chloro, methoxy, or hydrogen substituents .
| Evidence Dimension | Molecular weight (Da) |
|---|---|
| Target Compound Data | 342.4 Da |
| Comparator Or Baseline | 4-Chlorophenyl analog: 358.8 Da; 4-Methoxyphenyl analog: 354.4 Da; Unsubstituted phenyl analog: 324.4 Da |
| Quantified Difference | ΔMW vs 4-Cl: -16.4 Da; ΔMW vs 4-OMe: -12.0 Da; ΔMW vs H: +18.0 Da |
| Conditions | Calculated from molecular formula; data sourced from Chemsrc |
Why This Matters
For procurement decisions in lead optimization, the 4-fluorophenyl compound offers a favorable balance of molecular size and lipophilicity, potentially improving metabolic stability and oral bioavailability relative to heavier halogenated analogs.
- [1] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. doi:10.1021/acs.jmedchem.5b00258 View Source
